N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-3-amine

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

N-(4-Methoxybenzyl)-1-methyl-1H-pyrazol-3-amine (CAS 1856073-01-2; molecular formula C12H15N3O; molecular weight 217.27 g/mol) is a disubstituted pyrazole featuring an N1-methyl group and an exocyclic N-(4-methoxybenzyl)amine at the C3 position. The compound belongs to the broader class of N-benzyl-1-methyl-1H-pyrazol-3-amines, a scaffold that has demonstrated validated fragment-level binding to the Coxsackievirus A16 2A protease active site.

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
Cat. No. B11740291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxybenzyl)-1-methyl-1H-pyrazol-3-amine
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)NCC2=CC=C(C=C2)OC
InChIInChI=1S/C12H15N3O/c1-15-8-7-12(14-15)13-9-10-3-5-11(16-2)6-4-10/h3-8H,9H2,1-2H3,(H,13,14)
InChIKeyJBCQHQVTSIOTFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methoxybenzyl)-1-methyl-1H-pyrazol-3-amine: Core Identity and Procurement Context


N-(4-Methoxybenzyl)-1-methyl-1H-pyrazol-3-amine (CAS 1856073-01-2; molecular formula C12H15N3O; molecular weight 217.27 g/mol) is a disubstituted pyrazole featuring an N1-methyl group and an exocyclic N-(4-methoxybenzyl)amine at the C3 position . The compound belongs to the broader class of N-benzyl-1-methyl-1H-pyrazol-3-amines, a scaffold that has demonstrated validated fragment-level binding to the Coxsackievirus A16 2A protease active site [1]. The 4-methoxy substituent on the benzyl ring distinguishes this compound from its unsubstituted N-benzyl analog (CAS 81574-05-2; MW 187.24), introducing an additional hydrogen-bond acceptor and modulating both electronic character and lipophilicity [2]. Commercially, the compound is available as the hydrochloride salt at 95% purity from specialist chemical suppliers .

Why N-(4-Methoxybenzyl)-1-methyl-1H-pyrazol-3-amine Cannot Be Replaced by Unsubstituted or Regioisomeric Analogs


Within the N-benzyl-1-methyl-1H-pyrazol-3-amine chemotype, three structural variables govern target engagement and physicochemical behavior: (i) the presence or absence of the 4-methoxy group on the benzyl ring, (ii) the methylation state of the pyrazole N1 position, and (iii) the regiochemistry of substitution around the pyrazole core. The unsubstituted N-benzyl analog (CAS 81574-05-2) has been experimentally observed as a crystallographic fragment hit binding within the Coxsackievirus A16 2A protease active site (PDB 7H3D, resolution 1.35 Å), with the benzyl ring engaging a hydrophobic sub-pocket [1]. The 4-methoxy substituent present in the target compound introduces a hydrogen-bond acceptor capable of forming additional polar contacts within the same pocket, potentially altering both binding pose and affinity—an effect that cannot be achieved by the des-methoxy analog [2]. Conversely, the des-N1-methyl analog 1-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine (CAS 1003011-46-8) loses the critical N-methyl group, altering the pyrazole ring's tautomeric equilibrium and hydrogen-bond donor/acceptor profile [3]. Generic substitution between these analogs is therefore chemically inadmissible without experimental re-validation of binding, selectivity, and physicochemical properties.

Quantitative Differentiation Evidence: N-(4-Methoxybenzyl)-1-methyl-1H-pyrazol-3-amine vs. Closest Analogs


Molecular Weight and Hydrogen-Bond Acceptor Count vs. Des-Methoxy Analog N-Benzyl-1-methyl-1H-pyrazol-3-amine

N-(4-Methoxybenzyl)-1-methyl-1H-pyrazol-3-amine (C12H15N3O) possesses a molecular weight of 217.27 g/mol compared to 187.24 g/mol for the unsubstituted N-benzyl analog (C11H13N3), a difference of +30.03 Da attributable entirely to the para-methoxy substituent . This modification increases the hydrogen-bond acceptor count from 2 (pyrazole N2 and exocyclic NH) to 3 (adding the methoxy oxygen), while maintaining 1 hydrogen-bond donor (the exocyclic NH). The calculated lipophilicity increase associated with para-methoxy substitution on a benzylamine scaffold is approximately ΔclogP ≈ +0.5 to +0.7 units, consistent with the Hansch π constant for 4-OCH3 (+0.18 on aromatic systems, modulated by the benzylic linker) [1]. For fragment-based screening campaigns where ligand efficiency metrics depend critically on both MW and H-bonding capacity, these differences are non-trivial and alter the compound's positioning in chemical space relative to lead-likeness filters .

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

Crystallographic Fragment Binding Validation of Core Scaffold: N-Benzyl-1-methyl-1H-pyrazol-3-amine in Coxsackievirus A16 2A Protease

The des-methoxy analog N-benzyl-1-methyl-1H-pyrazol-3-amine (designated A1AM3) was identified as a crystallographically validated fragment hit binding within the active site of Coxsackievirus A16 2A protease (PDB 7H3D). The X-ray crystal structure, solved at 1.35 Å resolution, reveals the fragment bound with a real-space correlation coefficient (RSCC) of 0.822 and a real-space R-factor of 0.161, confirming unambiguous ligand density [1]. The benzyl ring occupies a hydrophobic sub-pocket adjacent to the catalytic residues, while the pyrazole N2 and exocyclic NH engage in hydrogen-bonding interactions within the active site. This fragment was one of 38 unique compounds shown to bind within the active site out of 75 total hits from the crystallographic screen [2]. The target compound N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-3-amine retains the identical core scaffold while introducing a 4-methoxy substituent precisely at the position that would project toward the solvent-exposed rim of the hydrophobic pocket, creating a rational vector for affinity maturation. No crystallographic data for the 4-methoxy analog has been deposited in the PDB as of the search date, representing an unexplored SAR opportunity [3].

Structural Biology Antiviral Drug Discovery Fragment-Based Screening

Regioisomeric Differentiation: N1-Methyl-C3-(4-methoxybenzylamino) vs. N1-(4-Methoxybenzyl)-C3-methyl Substitution Pattern

The target compound N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-3-amine positions the 4-methoxybenzyl group as an exocyclic amine at C3 with the methyl group on N1. A commercially available regioisomer, 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine (CAS 949556-61-0), swaps the substitution pattern, placing the 4-methoxybenzyl group on N1 and the methyl at C3 with an amine at C5 [1]. This regioisomeric switch fundamentally alters the pharmacophore: in the target compound, the exocyclic NH serves as a hydrogen-bond donor at a position analogous to the validated fragment hit A1AM3, whereas in the regioisomer, the amine is attached directly to the pyrazole C5. These two connectivity patterns are not functionally interchangeable—the target compound presents an N-benzylamine motif (common in kinase hinge-binding fragments), while the regioisomer presents a C5-amino-N1-benzyl motif. The target compound has molecular formula C12H15N3O (MW 217.27), identical to the regioisomer by elemental composition but differing in atom connectivity as confirmed by SMILES comparison: CN1C=CC(NCC2=CC=C(OC)C=C2)=N1 (target) vs. CC1=NN(CC2=CC=C(OC)C=C2)C(N)=C1 (regioisomer) .

Chemical Biology Kinase Inhibitor Design Regioisomer Selectivity

Synthetic Methodology: One-Pot Reductive Amination Route Applicable to N-(4-Methoxybenzyl)-1-methyl-1H-pyrazol-3-amine

A demonstrated and published synthetic methodology exists for the closely related analog 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine via a one-pot, two-step solvent-free condensation/reduction sequence starting from the corresponding aminopyrazole and p-methoxybenzaldehyde [1]. The same methodology is directly transferable to the synthesis of N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-3-amine from 1-methyl-1H-pyrazol-3-amine (CAS 1904-31-0) and p-methoxybenzaldehyde, employing reductive amination with sodium cyanoborohydride or an equivalent reducing agent [2]. The Molbank publication reports the synthesis of the 3-tert-butyl analog in good yield, with full characterization by FTIR-ATR, 1D/2D NMR, EIMS, and elemental analysis, establishing a validated protocol for the N-(4-methoxybenzyl)-pyrazole amine bond construction [1]. The commercially available target compound (CAS 1856073-01-2, 95% purity) is supplied as the hydrochloride salt, a form that enhances aqueous solubility and storage stability relative to the free base .

Synthetic Chemistry Process Chemistry Building Block Synthesis

Recommended Application Scenarios for N-(4-Methoxybenzyl)-1-methyl-1H-pyrazol-3-amine Based on Differentiation Evidence


Fragment Elaboration Campaigns Targeting Enteroviral 2A Protease

The validated crystallographic binding of the des-methoxy analog N-benzyl-1-methyl-1H-pyrazol-3-amine to the Coxsackievirus A16 2A protease active site (PDB 7H3D, 1.35 Å resolution) [1] establishes this scaffold as a bona fide fragment hit for anti-enteroviral drug discovery. Procuring N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-3-amine represents a rational fragment growth step: the 4-methoxy group can probe additional polar contacts at the solvent-exposed rim of the hydrophobic pocket, potentially improving affinity and ligand efficiency from the baseline fragment. The increased molecular weight (+30 Da) and additional hydrogen-bond acceptor relative to the parent fragment make this compound suitable for assessing whether polar interactions at the para-position of the benzyl ring translate into measurable affinity gains in surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) follow-up assays.

Pyrazole-Based Kinase Inhibitor Fragment Library Design

N-Benzyl-1-methyl-1H-pyrazol-3-amines structurally resemble the 'hinge-binding' motif found in numerous ATP-competitive kinase inhibitors, where the pyrazole N2 and exocyclic NH serve as hydrogen-bond donor/acceptor pairs to the kinase hinge region. The target compound's specific N1-methyl-C3-(4-methoxybenzylamino) connectivity provides a defined vector for fragment growing into the solvent channel or back pocket of kinase active sites, while the 4-methoxy substituent offers a synthetic handle for further derivatization (e.g., O-demethylation to phenol for additional H-bonding or conjugation). The compound's commercial availability at 95% purity as the hydrochloride salt ensures consistent quality for fragment library inclusion without the batch-to-batch variability that can complicate custom-synthesized analogs.

Structure-Activity Relationship Studies on Sigma Receptor Ligands

Pyrazole derivatives bearing N-benzyl substitution have been disclosed in patent literature as sigma (σ) receptor ligands with potential applications in psychosis and CNS disorders (e.g., US Patent 8,088,812; WO applications on pyrazole sigma receptor inhibitors) [2]. Within this chemotype, the 4-methoxybenzyl substituent present in the target compound modulates both lipophilicity (ΔclogP ≈ +0.5 to +0.7 vs. unsubstituted benzyl) [3] and electron density on the aromatic ring, parameters known to influence sigma-1 vs. sigma-2 subtype selectivity. The target compound can serve as a comparator for evaluating the contribution of para-methoxy substitution to sigma receptor binding affinity and selectivity, filling a gap in the published SAR around this substitution pattern.

Methodological Reference Standard for Reductive Amination Protocol Validation

The published synthesis of the structurally analogous 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine via one-pot solvent-free reductive amination [4] provides a directly transferable protocol to the target compound. Procuring authenticated N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-3-amine at defined purity (95%) allows its use as an analytical reference standard for validating in-house synthetic methods, monitoring reaction progress by HPLC or LC-MS, and confirming product identity via retention time and mass spectral matching when scaling up the reductive amination of 1-methyl-1H-pyrazol-3-amine with substituted benzaldehydes.

Quote Request

Request a Quote for N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.